1,1-Diethoxydodecane

Description

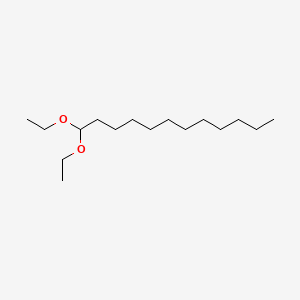

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxydodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-4-7-8-9-10-11-12-13-14-15-16(17-5-2)18-6-3/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHURJRSXCYIYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201570 | |

| Record name | 1,1-Diethoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53405-98-4 | |

| Record name | 1,1-Diethoxydodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53405-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxydodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053405984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Diethoxydodecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNY67UE37B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodological Advancements for 1,1 Diethoxydodecane

Direct Synthesis of 1,1-Diethoxydodecane via Acetalization Reactions

The most direct and conventional method for synthesizing 1,1-diethoxydodecane is the acetalization of lauric aldehyde with ethanol (B145695). This reaction is typically reversible and requires a catalyst to proceed at a practical rate. The core of this transformation involves the nucleophilic addition of two ethanol molecules to the carbonyl carbon of lauric aldehyde, with the concomitant elimination of a water molecule. To drive the reaction equilibrium toward the product, the water formed during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus.

Acid catalysis is the most common strategy for acetal (B89532) formation. nih.gov Among the various acid catalysts, p-toluenesulfonic acid (p-TsOH or tosylic acid) is widely employed due to its efficacy and practical advantages. researchgate.net It is a strong organic acid that is solid at room temperature, making it easier to handle than corrosive liquid acids like sulfuric or hydrochloric acid. stackexchange.com

The synthesis of 1,1-diethoxydodecane from lauric aldehyde and ethanol using tosylic acid as a catalyst proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of lauric aldehyde by tosylic acid. fiveable.me This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an ethanol molecule. This attack forms a protonated hemiacetal intermediate.

Subsequently, the hydroxyl group of the hemiacetal is protonated, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this electrophilic species. The final step involves deprotonation of the resulting intermediate, which regenerates the acid catalyst and yields the final product, 1,1-diethoxydodecane. The continuous removal of water is crucial to prevent the reverse reaction (hydrolysis) and to achieve high yields. google.com

While tosylic acid is a popular choice, a variety of other catalysts can be used for the acetalization of aldehydes like lauric aldehyde. The choice of catalyst can significantly impact reaction conditions, yields, and chemoselectivity. Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts include mineral acids (H₂SO₄, HCl), organic acids (p-TsOH, trifluoroacetic acid), and Lewis acids. nih.govresearchgate.net Mineral acids are effective but can be highly corrosive and difficult to separate from the reaction mixture. Tosylic acid offers a less corrosive alternative and is more soluble in organic solvents than sulfuric acid. stackexchange.com Lewis acids, such as zirconium tetrachloride (ZrCl₄) and hafnium(IV) chloride (HfCl₄), can also efficiently catalyze acetalization under mild conditions. organic-chemistry.orgnih.gov

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, leading to more environmentally friendly and cost-effective processes. Solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and silica-adsorbed acids are prominent examples. google.comorganic-chemistry.org These materials provide acidic sites for the reaction to occur on their surface, and they can be easily removed from the reaction mixture by simple filtration.

Below is a comparative table of different catalytic systems for acetalization.

| Catalyst Type | Specific Examples | Advantages | Disadvantages | Typical Conditions |

| Mineral Acids | H₂SO₄, HCl | High activity, low cost | Corrosive, difficult to separate, potential side reactions | Ambient to reflux temp. |

| Organic Acids | p-Toluenesulfonic acid (p-TsOH) | Solid (easy to handle), less corrosive than mineral acids, good solubility in organic solvents stackexchange.com | Requires neutralization/separation | Reflux in solvent (e.g., toluene) with water removal |

| Lewis Acids | ZrCl₄, HfCl₄, Ce(OTf)₃ | High efficiency, high chemoselectivity, mild conditions organic-chemistry.orgnih.gov | Moisture sensitive, higher cost | Ambient temperature, often in organic solvents |

| Solid Acids | Amberlyst-15, Zeolites, Silica-adsorbed perchloric acid | Reusable, easy separation, reduced corrosion and waste google.comorganic-chemistry.org | Potentially lower activity than homogeneous catalysts, mass transfer limitations | Often requires higher temperatures or longer reaction times |

Emerging Synthetic Strategies for Dodecane-Based Acetals

To overcome the limitations associated with traditional acid catalysis, such as the use of corrosive reagents and incompatibility with acid-sensitive functional groups, several new synthetic strategies have been developed. These emerging methods often feature milder reaction conditions, higher selectivity, and improved sustainability.

One significant area of development is the use of metal-catalyzed reactions . For instance, palladium-based catalysts have been shown to enable the efficient formation of acetals from a wide range of carbonyl compounds under mild, neutral conditions. organic-chemistry.org

Photocatalysis represents another innovative approach. Photo-organocatalytic methods, utilizing catalysts like Eosin Y or thioxanthenone under visible light irradiation, allow for the acetalization of various aliphatic and aromatic aldehydes under neutral conditions. organic-chemistry.orgrsc.orgresearchgate.net This green chemistry approach avoids harsh reagents and leverages light as an energy source.

Furthermore, methods operating under non-acidic or basic conditions have been reported, providing a valuable alternative for substrates containing acid-labile groups. researchgate.net These protocols may use systems like sodium alkoxide in conjunction with a trifluoroacetate (B77799) ester, where the formation of sodium trifluoroacetate drives the reaction forward. researchgate.net Aprotic and ammonium (B1175870) salts have also been developed as effective catalysts for acetalization, expanding the toolkit for this important transformation. nih.govacs.org

Optimization of Reaction Parameters and Yields in 1,1-Diethoxydodecane Production

Achieving high yields in the synthesis of 1,1-diethoxydodecane requires careful optimization of several key reaction parameters. The reversible nature of acetalization makes equilibrium control a central aspect of process optimization.

Reactant Stoichiometry: According to Le Chatelier's principle, using a large excess of one of the reactants, typically ethanol, can shift the equilibrium towards the formation of the acetal product. This is a common strategy to maximize the conversion of the more valuable lauric aldehyde.

Water Removal: As water is a byproduct, its efficient removal is arguably the most critical factor for achieving high yields. google.com This is commonly accomplished by azeotropic distillation with a solvent like toluene (B28343) or benzene (B151609) using a Dean-Stark trap. Alternatively, the inclusion of a dehydrating agent in the reaction mixture can also be effective.

Catalyst Loading: The amount of acid catalyst used can influence the reaction rate. While a higher catalyst concentration can speed up the reaction, it can also lead to unwanted side reactions, such as polymerization or degradation of the aldehyde. Modern methods have shown that very low catalyst loadings, sometimes as low as 0.1 mol%, can be highly effective, minimizing cost and simplifying purification. nih.gov

Temperature: The reaction temperature affects the rate of both the forward and reverse reactions. Higher temperatures generally increase the reaction rate, allowing the equilibrium to be reached faster. However, the optimal temperature depends on the specific catalyst and reactants used, as excessive heat can promote side reactions.

Solvent: The choice of solvent can influence the reaction by affecting the solubility of reactants and the efficiency of water removal. Non-polar solvents like toluene are often preferred as they form an azeotrope with water, facilitating its removal.

By systematically adjusting these parameters, the production of 1,1-diethoxydodecane can be optimized to achieve high conversion rates and product yields, making the process more efficient and economically viable.

Reactivity and Mechanistic Investigations of 1,1 Diethoxydodecane

Acylation Reactions of 1,1-Diethoxydodecane as a Synthetic Intermediate

Elucidation of Reaction Mechanisms for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Key reactions that achieve this include the Wittig reaction, Grignard reactions, and enolate alkylations. These transformations typically involve carbonyl compounds (aldehydes and ketones) as electrophilic partners or enolates as nucleophilic partners.

1,1-Diethoxydodecane, being an acetal (B89532), does not directly participate in these fundamental carbon-carbon bond-forming reactions in the same manner as aldehydes or ketones. Instead, its primary role in such synthetic strategies is often as a protected form of dodecanal (B139956). The acetal functionality can be readily hydrolyzed under acidic conditions to regenerate the parent aldehyde, dodecanal, which can then undergo subsequent reactions to form carbon-carbon bonds.

Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene mdpi.comlibretexts.orgorganic-chemistry.orgcommonorganicchemistry.comslideshare.net. If 1,1-diethoxydodecane were to be involved in a Wittig reaction, it would first need to be deprotected to dodecanal. The mechanism of the Wittig reaction typically proceeds via a four-membered cyclic intermediate, an oxaphosphetane, formed from the [2+2] cycloaddition of the ylide to the carbonyl group pitt.edu.

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that react with the electrophilic carbon of aldehydes and ketones to form new carbon-carbon bonds, ultimately yielding alcohols slideshare.netpressbooks.publibretexts.orgbc.edubeyondbenign.org. For 1,1-diethoxydodecane to participate, it would first be hydrolyzed to dodecanal. The Grignard reagent's nucleophilic carbon attacks the carbonyl carbon, followed by protonation of the alkoxide intermediate to form a secondary alcohol.

Enolate Alkylation: This process involves the formation of an enolate from a carbonyl compound (or a related species like an ester or nitrile) using a strong base. The enolate, acting as a nucleophile, then reacts with an alkyl halide via an SN2 mechanism to form a new carbon-carbon bond at the alpha-carbon position libretexts.orglibretexts.orgchemistrysteps.comvanderbilt.edu. While alpha-functionalization of acetals is a known area of research, specific mechanistic studies detailing the direct alpha-alkylation of 1,1-diethoxydodecane are not prominent in the reviewed literature. Such reactions would likely require specific activation or derivatization of the acetal.

Other Transformational Chemistry Involving the 1,1-Diethoxydodecane Core

The most significant transformation involving the 1,1-diethoxydodecane core, apart from its role as a protected aldehyde, is its hydrolysis. This reaction regenerates the parent aldehyde, dodecanal, and ethanol (B145695).

Acid-Catalyzed Hydrolysis: The hydrolysis of acetals is typically catalyzed by acids. The mechanism involves several steps:

Protonation: The carbonyl oxygen of the acetal is protonated by the acid catalyst, increasing the electrophilicity of the acetal carbon.

Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the activated acetal carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming water molecule to one of the ethoxy groups, turning it into a good leaving group (ethanol).

Elimination: The protonated ethoxy group leaves as ethanol, forming a resonance-stabilized carbocation (an oxocarbenium ion) which is also an electrophile.

Nucleophilic Attack by Water: A second molecule of water attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the hemiacetal.

Further Acid Catalysis and Hydrolysis: The hemiacetal then undergoes a similar sequence of protonation, water attack, and elimination of the second ethoxy group, ultimately leading to the formation of dodecanal and another molecule of ethanol youtube.commasterorganicchemistry.comlibretexts.orgnih.gov.

Research Findings on Hydrolysis: Studies have investigated the hydrolysis of acetals, including those with longer alkyl chains like 1,1-diethoxydodecane, particularly in the context of supramolecular catalysis. Research has shown that the rate of hydrolysis is sensitive to substrate size scispace.comuu.nl. For instance, in a comparative study using trifluoroacetic acid as a catalyst, 1,1-diethoxyethane yielded acetaldehyde (B116499) with 41% efficiency, while 1,1-diethoxydodecane yielded dodecanal with 24% efficiency after a specified time scispace.com. This suggests that the longer dodecyl chain may hinder the access or interaction with the catalytic site compared to the shorter ethyl chain.

When a supramolecular host catalyst was employed, the selectivity for hydrolysis was significantly altered. In the presence of this host, 1,1-diethoxyethane was hydrolyzed to acetaldehyde with 83% yield, while 1,1-diethoxydodecane yielded dodecanal with only 2% yield, highlighting the host's preference for smaller substrates scispace.com. This demonstrates that while 1,1-diethoxydodecane undergoes hydrolysis to dodecanal, its longer chain length influences its reactivity and selectivity in catalytic processes.

Data Table: Comparative Hydrolysis of Acetals

| Substrate | Catalyst | Product | Yield (%) | Time/Conditions (approx.) | Reference |

| 1,1-Diethoxyethane | Trifluoroacetic acid (TFA) | Acetaldehyde | 41 | Not specified | scispace.com |

| 1,1-Diethoxydodecane | Trifluoroacetic acid (TFA) | Dodecanal | 24 | Not specified | scispace.com |

| 1,1-Diethoxyethane | Supramolecular Host (10 mol%) | Acetaldehyde | 83 | 1 h, room temperature | scispace.com |

| 1,1-Diethoxydodecane | Supramolecular Host (10 mol%) | Dodecanal | 2 | 1 h, room temperature | scispace.com |

Other Potential Transformations: While hydrolysis is the most prominent transformation, acetals can also undergo transacetalization reactions, where one acetal is converted into another by reaction with a different alcohol or diol, typically under acid catalysis organic-chemistry.org. Additionally, under strong oxidizing conditions or specific Lewis acid catalysis, acetals can undergo cleavage or rearrangement, though these are less common pathways for simple dialkyl acetals like 1,1-diethoxydodecane in standard synthetic procedures.

Applications of 1,1 Diethoxydodecane As a Building Block in Complex Organic Synthesis

Precursor Role in the Synthesis of Trihalomethyl-1,3-dielectrophilic Compounds

A key application of 1,1-diethoxydodecane lies in its use as a precursor for synthesizing trihalomethyl-1,3-dielectrophilic compounds. These intermediates are crucial for building more complex molecular structures, especially heterocyclic systems. The process typically involves an acetal (B89532) acylation reaction, where 1,1-diethoxydodecane is reacted with potent acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetyl chloride scielo.br.

This reaction strategy allows for the introduction of a trihalomethyl carbonyl moiety adjacent to an activated alkene or carbonyl group, creating the characteristic 1,3-dielectrophilic system. For example, the reaction of 1,1-diethoxydodecane with trifluoroacetic anhydride, often conducted in chloroform (B151607) with pyridine (B92270) as a base at approximately 50°C for about 24 hours, yields 3-(ethoxymethylene)-1,1,1-trifluorotridecan-2-one scielo.br. This product is a functionalized trihalomethyl-1,3-dielectrophile, featuring a trifluoromethyl ketone and an ethoxy-substituted enone. Similarly, trichloroacetyl chloride can be employed to generate the corresponding trichloromethyl analogs scielo.br. These reactions effectively transform the stable acetal into a highly reactive intermediate, demonstrating the utility of 1,1-diethoxydodecane in creating valuable synthetic building blocks.

Table 1: Synthesis of Trihalomethyl-1,3-dielectrophiles from 1,1-Diethoxydodecane

| Starting Material | Acylating Agent | Solvent/Base | Conditions | Product Type | Reference |

| 1,1-Diethoxydodecane | Trifluoroacetic anhydride | Chloroform/Pyridine | 50°C, 24 h | 3-(ethoxymethylene)-1,1,1-trifluorotridecan-2-one | scielo.br |

| 1,1-Diethoxydodecane | Trichloroacetyl chloride | Chloroform/Pyridine | Not specified | Trichloromethyl-1,3-dielectrophile | scielo.br |

Utilization in the Formation of Heterocyclic Scaffolds (e.g., Isoxazole (B147169) and Pyrazole (B372694) Derivatives)

The trihalomethyl-1,3-dielectrophilic compounds derived from 1,1-diethoxydodecane are exceptionally useful for the synthesis of various heterocyclic systems, particularly isoxazoles and pyrazoles scielo.brnasa.gov. These dielectrophiles readily undergo regioselective cyclocondensation reactions with binucleophilic reagents such as hydroxylamine (B1172632) hydrochloride and hydrazines.

The reaction of these dielectrophiles with hydroxylamine hydrochloride, typically carried out in alcoholic solvents like ethanol (B145695) at moderate temperatures (e.g., 50°C) for several hours, leads to the formation of isoxazole derivatives scielo.brnasa.gov. For instance, the reaction with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones or their corresponding β-diketone forms yields 5-hydroxy-5-trihalomethyl-4,5-dihydroisoxazoles, which can be further functionalized nasa.gov.

Similarly, the reaction of these dielectrophilic intermediates with hydrazines or hydrazine (B178648) hydrochloride in solvents like ethanol, often under slightly acidic conditions, results in the formation of pyrazole derivatives nasa.govscielo.br. These cyclization reactions are characterized by their regioselectivity, enabling the controlled construction of specific heterocyclic frameworks. This methodology provides an efficient route to incorporate trihalomethyl groups into isoxazole and pyrazole rings, which can significantly influence their chemical reactivity and biological activity.

Table 2: Synthesis of Heterocyclic Derivatives from Trihalomethyl-1,3-dielectrophiles

| Dielectrophile Precursor | Binucleophile | Solvent | Conditions | Heterocycle Type | Notes | Reference |

| 3-(ethoxymethylene)-1,1,1-trifluorotridecan-2-one | Hydroxylamine hydrochloride | EtOH | 50°C, 4-8 h | Isoxazole | Smooth reaction, regioselective | scielo.brnasa.gov |

| 1,1,1-Trichloro-4-methoxy-3-alken-2-ones | Hydroxylamine hydrochloride | Water/EtOH | 50°C, 4-8 h | Isoxazole | Smooth reaction, regioselective | nasa.gov |

| 1,1,1-Trifluoromethyl-4-alkoxy-3-alken-2-ones | Hydrazine hydrochloride | EtOH | Slightly acidic, RT | 1H-Pyrazole | Smooth reaction, regioselective | nasa.govscielo.br |

| 1,1,1-Trichloromethyl-4-methoxy-3-alken-2-ones | Hydrazine hydrochloride | EtOH | Slightly acidic, RT | 1H-Pyrazole | Smooth reaction, regioselective | nasa.gov |

Contribution to the Development of New Carbon-Carbon Bond Forming Methodologies

While the provided literature does not extensively detail specific contributions of 1,1-diethoxydodecane to the development of entirely new carbon-carbon (C-C) bond forming methodologies, its inherent structure positions it as a potential substrate for such advancements. The acetal group in 1,1-diethoxydodecane can be readily hydrolyzed to reveal a dodecanal (B139956), which is a common participant in a wide array of C-C bond forming reactions. These include classic transformations such as aldol (B89426) condensations, Wittig reactions, and Grignard additions scielo.brgoogle.comajol.infonih.govmdpi.commdpi.com. The presence of the long dodecyl chain imparts significant lipophilicity, which could be advantageous in reactions requiring specific solubility profiles or in the synthesis of amphiphilic molecules.

The synthesis of 1,1-diethoxydodecane itself, typically from lauric aldehyde and triethyl orthoformate under acid catalysis, is a fundamental acetalization reaction scielo.br. The broader field of C-C bond formation is continuously evolving with new catalytic systems, including metal-catalyzed cross-coupling reactions, C-H activation strategies, and photoredox catalysis google.comnih.govmdpi.comnih.gov. Although specific methodologies that originated with 1,1-diethoxydodecane are not explicitly cited, its structure makes it a suitable candidate for testing and optimizing new reaction conditions. Its long, unreactive alkyl chain could influence the efficiency, selectivity, or solubility of catalysts in reactions designed for lipophilic substrates. As research progresses in developing more sustainable and efficient C-C bond forming reactions, compounds like 1,1-diethoxydodecane may find roles in exploring novel synthetic pathways.

Compound List:

1,1-Diethoxydodecane

Trifluoroacetic anhydride

Trichloroacetyl chloride

Hydroxylamine hydrochloride

Hydrazine hydrochloride

3-(ethoxymethylene)-1,1,1-trifluorotridecan-2-one

Isoxazole derivatives

1H-Pyrazole derivatives

Advanced Analytical Methodologies for 1,1 Diethoxydodecane Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods offer detailed insights into the molecular architecture of 1,1-Diethoxydodecane by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. Both proton (1H) and carbon-13 (13C) NMR provide complementary information about the connectivity and electronic environment of atoms within 1,1-Diethoxydodecane.

The 1H NMR spectrum of 1,1-Diethoxydodecane exhibits characteristic signals corresponding to its different proton environments. The terminal methyl group of the dodecyl chain typically appears as a triplet around δ 0.85-0.90 ppm, integrating for three protons. The methylene (B1212753) protons of the dodecyl chain are observed as a complex multiplet spanning approximately δ 1.20-1.40 ppm, integrating for twenty protons. The two ethoxy groups contribute signals in the higher field region: the methyl protons (-CH₃) of the ethyl groups appear as a triplet around δ 1.10-1.25 ppm, integrating for six protons, while the methylene protons (-OCH₂) of the ethyl groups resonate as a quartet in the δ 3.50-3.70 ppm range, integrating for four protons. The methine proton directly attached to the acetal (B89532) carbon (-CH(OEt)₂) is typically observed as a triplet or a slightly broadened singlet around δ 4.48-4.70 ppm, integrating for one proton. rsc.org

The 13C NMR spectrum further elucidates the carbon framework. The acetal carbon, bonded to two oxygen atoms, is highly deshielded and appears as a singlet in the downfield region, typically around δ 101.0-103.0 ppm. The methylene carbons of the ethoxy groups resonate in the δ 60.0-63.0 ppm range, while the methyl carbons of the ethoxy groups are observed around δ 14.1-15.3 ppm. The dodecyl chain carbons show signals characteristic of long alkyl chains, with methylene carbons appearing in the δ 22.7-33.6 ppm range. rsc.org

Data Table 1: 1H NMR Spectral Data for 1,1-Diethoxydodecane

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃ (dodecyl) | 0.85-0.90 | t | 3H | Terminal methyl |

| CH₂ (dodecyl) | 1.20-1.40 | m | 20H | Alkyl chain |

| CH₃ (ethoxy) | 1.10-1.25 | t | 6H | Ethyl methyl |

| OCH₂ (ethoxy) | 3.50-3.70 | q | 4H | Ethyl methylene |

| CH(OEt)₂ | 4.48-4.70 | t/s | 1H | Acetal methine |

Data Table 2: 13C NMR Spectral Data for 1,1-Diethoxydodecane

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| CH₃ (dodecyl) | 14.1-22.7 | Alkyl terminal |

| CH₂ (dodecyl) | 22.7-33.6 | Alkyl chain |

| CH₃ (ethoxy) | 15.3 | Ethyl methyl |

| OCH₂ (ethoxy) | 60.8 | Ethyl methylene |

| CH(OEt)₂ | 101.0-103.0 | Acetal methine |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in 1,1-Diethoxydodecane by detecting the absorption of specific infrared frequencies corresponding to molecular vibrations.

The IR spectrum of 1,1-Diethoxydodecane is characterized by strong absorption bands associated with C-H stretching vibrations from the long dodecyl chain and the ethyl groups, typically observed in the region of 2850-2960 cm⁻¹. Bending vibrations for methylene (CH₂) and methyl (CH₃) groups are also present around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. rsc.org The most significant absorptions for identifying the acetal functional group are the strong C-O stretching vibrations, which appear in the fingerprint region, commonly between 1000 cm⁻¹ and 1200 cm⁻¹. Specifically, bands around 1061 cm⁻¹ and 1122 cm⁻¹ are indicative of the ether linkages within the acetal moiety. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight and elucidating structural features through the analysis of fragmentation patterns. For 1,1-Diethoxydodecane (molecular formula C₁₄H₃₀O₂, molecular weight 230.39 g/mol ), MS provides definitive identification.

Under Electron Ionization (EI) conditions, acetals like 1,1-Diethoxydodecane often exhibit a weak or absent molecular ion peak (M⁺) at m/z 230 due to their inherent instability and propensity for fragmentation. datapdf.comuni-saarland.delibretexts.org However, a low-intensity [M-1]⁺ peak might be observed. Fragmentation commonly occurs via alpha-cleavage, where the bond between the acetal carbon and an adjacent oxygen atom breaks. This can lead to fragment ions such as [CH₃(CH₂)₁₀CH(OCH₂CH₃)]⁺ (m/z 201) or ions resulting from the loss of an ethoxy radical (•OCH₂CH₃, mass 45), yielding an ion at m/z 185 (M-45). rsc.orgcreative-proteomics.com Other common fragmentation pathways include the loss of an ethyl radical (•CH₂CH₃, mass 29) to form an ion at m/z 201, or the elimination of a neutral ethanol (B145695) molecule (CH₃CH₂OH, mass 46) to produce an ion at m/z 184. rsc.org The fragmentation pattern can also reveal characteristic ions from the cleavage of the alkyl chain. rsc.orguni-saarland.de

Data Table 3: Key Mass Spectrometry Fragments for 1,1-Diethoxydodecane

| Ion Type | m/z | Mass Loss | Description of Fragmentation |

| Molecular Ion | 230 | - | [CH₃(CH₂)₁₀CH(OCH₂CH₃)₂]⁺ |

| M - 29 | 201 | C₂H₅• | Loss of ethyl radical from molecular ion |

| M - 45 | 185 | C₂H₅O• | Loss of ethoxy radical via alpha-cleavage |

| M - 46 | 184 | C₂H₅OH | Elimination of ethanol molecule |

| Alpha-cleavage | 173 | C₂H₅O• | [CH₃(CH₂)₁₀CH(OCH₂CH₃)]⁺ |

| Alpha-cleavage | 145 | C₂H₅OH | [CH₃(CH₂)₁₀CH=O]⁺ (or related fragment) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are vital for assessing the purity of 1,1-Diethoxydodecane and separating it from potential impurities or related compounds.

Gas Chromatography (GC): GC is highly effective for the analysis of volatile and semi-volatile compounds like 1,1-Diethoxydodecane. Separation occurs on a stationary phase within a column, driven by a carrier gas. A pure sample of 1,1-Diethoxydodecane would typically yield a single, sharp, and symmetrical peak at a characteristic retention time when analyzed under defined conditions (e.g., using a non-polar capillary column like DB-5 and a Flame Ionization Detector (FID)). datapdf.comchemguide.co.uk The presence of multiple peaks indicates impurities. chemguide.co.uk

High-Performance Liquid Chromatography (HPLC): HPLC offers another powerful method for purity assessment and separation, particularly useful if the compound has limited volatility or thermal stability. Reversed-phase HPLC (RP-HPLC), using stationary phases such as C18 or C8 with a mobile phase of water and organic solvents (e.g., acetonitrile (B52724) or methanol), is a common approach. Detection is often performed using a Refractive Index (RI) detector, as 1,1-Diethoxydodecane lacks a strong UV chromophore. chemguide.co.ukmoravek.comtorontech.comijsdr.orgadvancechemjournal.com HPLC can effectively separate 1,1-Diethoxydodecane from non-volatile impurities or degradation products. chemguide.co.ukmoravek.com

Data Table 4: Chromatographic Purity Assessment Considerations

| Technique | Typical Column Type | Detector | Primary Use for 1,1-Diethoxydodecane | Purity Indication |

| GC | Capillary (e.g., DB-5) | FID | Purity assessment, identification | Single sharp peak at characteristic retention time |

| HPLC | Reversed-phase (C18) | RI/UV | Purity assessment, separation | Single sharp peak; absence of other peaks |

Compound Names Mentioned:

1,1-Diethoxydodecane

Dodecanal (B139956) diethyl acetal

Acetaldehyde (B116499) diethyl acetal

Advanced Catalytic Concepts and Supramolecular Systems Applied to 1,1 Diethoxydodecane Reactions

Supramolecular Encapsulation and Molecular Recognition in Catalysis

Supramolecular catalysis relies on the principle of molecular recognition, where a host molecule selectively binds a guest molecule through a network of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects wikipedia.orgwikipedia.orgnih.gov. In the context of catalysis, the host acts as a nanoreactor, encapsulating or binding the substrate, such as 1,1-Diethoxydodecane, and positioning it within a specific microenvironment that facilitates a chemical transformation researchgate.netbhu.ac.in.

1,1-Diethoxydodecane, with its long dodecyl chain and acetal (B89532) functional group, presents specific characteristics for molecular recognition. The hydrophobic dodecyl chain can engage in favorable hydrophobic interactions with the interior of a supramolecular host, driving encapsulation or binding. The acetal moiety is the reactive site, and its proximity to catalytic functionalities within the host dictates the reaction's outcome nih.govacs.org. For instance, resorcin uu.nlarene hexameric capsules have been demonstrated to encapsulate acetals, with the binding affinity and subsequent catalytic activity influenced by the size and shape of both the host cavity and the substrate uu.nlscispace.com. The molecular recognition of 1,1-Diethoxydodecane by such hosts is governed by the complementarity between the host's internal dimensions and the guest's structure, including its alkyl chain length.

Principles of Size-Selective Catalysis with 1,1-Diethoxydodecane Substrates

Size-selective catalysis, a key application of supramolecular systems, exploits the defined dimensions of host cavities to differentiate between substrates of varying sizes. This principle is particularly relevant when dealing with molecules like 1,1-Diethoxydodecane, which can be compared to shorter analogues.

Research utilizing a resorcin uu.nlarene hexameric capsule has demonstrated significant size selectivity in the hydrolysis of acetals uu.nlscispace.com. In competitive reactions involving 1,1-diethoxyethane and 1,1-diethoxydodecane, the capsule preferentially catalyzed the hydrolysis of the shorter acetal. When subjected to the same acidic conditions without the supramolecular host, both acetals underwent hydrolysis with comparable yields. However, within the resorcin uu.nlarene capsule, the hydrolysis of 1,1-diethoxyethane proceeded to 83% yield, while the longer 1,1-diethoxydodecane yielded only 2% uu.nlscispace.com. This dramatic difference highlights the capsule's ability to recognize and selectively process substrates based on their size, with the longer dodecyl chain of 1,1-Diethoxydodecane likely leading to less optimal binding or access to the catalytic site within the confined space.

Table 1: Comparative Hydrolysis of Acetals by a Resorcin uu.nlarene Hexameric Capsule vs. Trifluoroacetic Acid

| Substrate | Catalyst | Yield of Aldehyde (%) | Selectivity (Shorter:Longer) | Citation |

| 1,1-Diethoxyethane | Trifluoroacetic Acid | 24 | - | uu.nlscispace.com |

| 1,1-Diethoxydodecane | Trifluoroacetic Acid | 41 | - | uu.nlscispace.com |

| 1,1-Diethoxyethane | Resorcin uu.nlarene Capsule | 83 | 98:2 | uu.nlscispace.com |

| 1,1-Diethoxydodecane | Resorcin uu.nlarene Capsule | 2 | uu.nlscispace.com |

This observation underscores how the precise dimensions of supramolecular hosts can be engineered to achieve selective transformations, a crucial aspect when dealing with mixtures of similar compounds or when targeting specific reaction pathways for molecules like 1,1-Diethoxydodecane.

Mechanistic Studies of Host-Guest Interactions in Catalytic Systems

Understanding the intricate mechanisms by which supramolecular hosts mediate catalysis is vital for rational design and optimization. Mechanistic studies of host-guest interactions in catalytic systems involving 1,1-Diethoxydodecane aim to elucidate how encapsulation or binding influences reaction rates, pathways, and selectivity.

Supramolecular assemblies can alter the reaction mechanism compared to uncatalyzed or conventionally catalyzed reactions. For the hydrolysis of acetals, supramolecular hosts have been shown to potentially shift the mechanism from an A-1 (unimolecular dissociation of the protonated acetal) to an A-2 (bimolecular nucleophilic attack) pathway osti.gov. This shift can be attributed to the confinement effect and the specific orientation of the substrate and catalytic groups within the host.

Compound List:

1,1-Diethoxydodecane

Future Perspectives and Emerging Research Avenues for 1,1 Diethoxydodecane Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformation

A significant trend in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For 1,1-Diethoxydodecane, this translates to developing synthetic routes that utilize renewable feedstocks, reduce waste generation, employ benign solvents, and operate under milder conditions. Traditional acetalization methods often involve corrosive acids and can produce water as a byproduct, necessitating its removal to drive the reaction forward.

Emerging green approaches include:

Photocatalysis: The use of photocatalysts, such as Acid Red 52, under visible light irradiation has shown promise for efficient acetalization of aldehydes with alcohols at room temperature, utilizing alcohols as both solvents and coupling agents with low catalyst loading and short reaction times epa.govresearchgate.net.

Heterogeneous Catalysis: Solid acid catalysts, like silicotungstic acid modified bentonite (B74815) (STA-Ben), offer advantages in terms of reusability and ease of separation, making them attractive for greener acetal (B89532) synthesis scirp.org. Similarly, supported catalysts like Rh oxide nanoparticle on zirconium phosphate (B84403) have been used in tandem reactions for cyclic acetal synthesis, demonstrating reusability and high yields kaust.edu.sa.

Solvent-Free Conditions: Reactions conducted under solvent-free conditions, often with microwave irradiation, can significantly reduce environmental burden and improve reaction efficiency. For instance, cobaloxime-catalyzed acetalization of carbonyl compounds with polyhydric alcohols has been achieved under solvent-free conditions with excellent catalytic performance mdpi.com.

Aqueous Micellar Solutions: The use of aqueous micellar solutions as reaction media for ether synthesis is emerging as an environmentally friendly alternative, offering simplicity, efficiency, and economy researchgate.net.

Table 1: Comparative Overview of Green Synthesis Approaches for Acetals

| Approach | Key Features | Potential Benefits for 1,1-Diethoxydodecane | References |

| Photocatalysis | Visible light, low catalyst loading, room temperature, alcohols as solvents/reagents | Mild conditions, reduced waste | epa.govresearchgate.net |

| Heterogeneous Catalysis | Reusable solid catalysts, easy separation, potential for continuous flow | Catalyst recovery, process intensification | scirp.orgkaust.edu.sa |

| Solvent-Free Conditions | Reduced solvent waste, improved atom economy, often combined with microwave irradiation | Environmental benefits, higher efficiency | mdpi.com |

| Aqueous Micellar Systems | Environmentally friendly medium, simple, efficient, economical | Sustainable reaction medium | researchgate.net |

Exploration of Novel Catalytic Systems, including Organocatalysis and Metal-Free Catalysis

The development of novel catalytic systems, particularly organocatalysts and metal-free catalysts, is crucial for advancing sustainable chemical synthesis. These catalysts often offer high selectivity, operate under mild conditions, and avoid the environmental concerns associated with heavy metals.

Organocatalysis: Organic molecules as catalysts (organocatalysts) are gaining prominence. For acetalization, bifunctional organocatalysts, such as those based on thiourea (B124793) or amine scaffolds, have been developed for asymmetric synthesis, demonstrating high diastereoselectivity and enantioselectivity sci-hub.seresearchgate.netresearchgate.net. Photo-organocatalysis, utilizing organic molecules and light, presents another avenue for mild and efficient acetal formation rsc.org. Tropylium salts have also been identified as effective metal-free Lewis acid catalysts for acetalization reactions, with potential for continuous-flow applications mdpi.comresearchgate.net.

Metal-Free Catalysis: Beyond organocatalysis, other metal-free approaches are being explored. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used as a metal-free catalyst for reactions involving ketene (B1206846) silyl (B83357) acetals organic-chemistry.org. Transition-metal-free arylation of N,O-acetals using diarylzinc reagents, facilitated by Lewis acidic Zn(C₆F₅)₂, highlights the potential of metal-free systems for C-C bond formation rsc.org.

Table 2: Novel Catalytic Systems for Acetal Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type / Substrate Focus | Key Advantages | References |

| Organocatalysis | Bifunctional amino thiourea catalysts | Asymmetric dimerization of γ-hydroxyenones to acetals | First catalytic method for asymmetric acetal synthesis via redox isomerization | sci-hub.se |

| Photo-organocatalysis | Thioxanthenone | Acetalization of aldehydes with alcohols | Mild, green, efficient, uses household lamps, avoids transition metals | rsc.org |

| Metal-Free Lewis Acid | Tropylium salts | Acetalization of aldehydes with orthoformates | Metal-free, efficient, applicable to continuous flow, reduced catalyst loading | mdpi.comresearchgate.net |

| Metal-Free Fluoride | Tetrabutylammonium fluoride (TBAF·3H₂O) | Reaction of epoxides with ketene silyl acetals | Metal-free, solvent-free, high regioselectivity, environmentally friendly | organic-chemistry.org |

| Metal-Free Cooperativity | Zn(C₆F₅)₂ with diarylzinc reagents | Arylation of N,O-acetals | Transition-metal-free, atom-efficient, mild conditions | rsc.org |

Integration with Biocatalysis for Sustainable Transformations

Biocatalysis offers highly selective and environmentally benign routes for chemical transformations. Enzymes can catalyze reactions under mild, aqueous conditions, often with exquisite stereo- and regioselectivity, making them ideal for green chemistry initiatives.

Enzymatic Acetal/Ether Synthesis: While direct enzymatic synthesis of simple acetals like 1,1-Diethoxydodecane is less common in literature, enzymes are being explored for related transformations. For instance, lipases have been used in chemoenzymatic synthesis of sugar acetal fatty acid esters mdpi.comspringernature.com. Research into enzyme-inspired catalysts for ether synthesis aims to mimic enzymatic precision for streamlined processes illinois.edusciencedaily.com. Furthermore, enzymes like glycerol (B35011) dehydrogenases are being engineered for enantioselective oxidation of glyceryl ethers, demonstrating the potential of biocatalysis for modifying ether functionalities rsc.org.

Biocatalysis in Solvent Development: Novel solvent systems derived from biomass, such as xylose acetals, are being developed for use in enzymatic reactions, highlighting the synergy between biocatalysis and sustainable materials researchgate.net.

Enzymatic Oxidation of Ethers: Enzymes like laccase, in combination with mediators, can catalyze the oxidation of ethers, affording carbonyl products under mild conditions, which could be relevant for functionalizing long-chain ethers researchgate.net.

The integration of biocatalysis into the synthetic pathways for 1,1-Diethoxydodecane or its derivatives could lead to highly selective modifications or synthesis under mild, aqueous conditions, aligning with green chemistry goals.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational chemistry and molecular modeling play a vital role in understanding reaction mechanisms, predicting outcomes, and designing novel synthetic routes. These tools can accelerate the discovery of new catalysts and reaction conditions for compounds like 1,1-Diethoxydodecane.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are instrumental in dissecting reaction mechanisms, identifying key intermediates, and understanding transition states. For example, DFT studies have been used to elucidate the mechanism of acetal hydrolysis and subsequent oxidative dehydrogenation in biomass conversion processes nih.gov. DFT has also been employed to understand the mechanisms of organocatalytic reactions, including acetal formation researchgate.netwhiterose.ac.ukresearcher.lifenih.gov.

Catalyst Design and Optimization: Molecular modeling can guide the design of new catalysts by predicting their electronic properties, steric interactions, and binding affinities. This can lead to the development of more efficient and selective catalysts for acetalization reactions.

Reaction Prediction and Screening: Computational methods can predict the feasibility and outcome of reactions under various conditions, enabling the virtual screening of potential catalysts and reaction parameters before experimental validation. This is particularly useful for exploring new transformations for compounds like 1,1-Diethoxydodecane, where experimental data might be limited. For instance, molecular modeling has been used to understand structure-activity relationships in designing novel chemical compounds mdpi.comnih.govresearchgate.net.

By applying these computational approaches, researchers can gain deeper insights into the reactivity of 1,1-Diethoxydodecane and design optimized synthetic strategies that are both efficient and environmentally responsible.

Compound List:

1,1-Diethoxydodecane

5-(hydroxymethyl)furfural (HMF)

5-formyl-2-furan carboxylic acid

Ethylene epoxide

Warfarin

Xylose

Glucose

Sucrose

Lactose

Inulin

Salicylaldehyde

Benzaldehyde

Ethylene glycol

Propylene glycol

Butylene glycol

Vanillin

Syringaldehyde

Hydroxymethylfurfural (HMF)

Polyvinyl alcohol (PVA)

5-(Chloromethyl)furfural (CMF)

3,4-Dimethoxybenzaldehyde (ortho-vanillin)

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

3,5-Dimethoxy-4-hydroxybenzaldehyde (syringaldehyde)

4-Ethoxy-3-hydroxybenzaldehyde (ethyl vanillin)

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

2-Hydroxybenzaldehyde (salicylaldehyde)

2-Methoxybenzaldehyde (ortho-anisaldehyde)

4-Methoxybenzaldehyde (para-anisaldehyde)

Cinnamaldehyde

Cuminaldehyde

N,O-acetals

Ketene silyl acetals

Glyceryl monoethers

Arylalkylimidazole oxime ether derivatives

Diaryl ethers

Q & A

Basic: What are the standard protocols for synthesizing 1,1-Diethoxydodecane, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves acetalization of dodecanal with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Temperature: Elevated temperatures (60–80°C) favor equilibrium shifts toward product formation but may require reflux conditions .

- Molar Ratios: Excess ethanol drives the reaction to completion, but stoichiometric imbalances can lead byproducts (e.g., partial acetals).

- Catalyst Loading: Acid concentrations >1 mol% improve reaction rates but may necessitate neutralization steps to isolate the product.

Yield optimization requires iterative testing of these variables. For reproducibility, document exact conditions (e.g., solvent purity, inert atmosphere use) to mitigate variability .

Basic: How can researchers characterize the purity and structural integrity of 1,1-Diethoxydodecane?

Answer:

Standard analytical workflows include:

- GC-MS or HPLC: Quantify purity by detecting residual reactants (e.g., dodecanal) or side products.

- NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., ethoxy group protons at δ 3.3–3.7 ppm and methylene protons adjacent to oxygen at δ 1.5–1.7 ppm) .

- FTIR: Identify functional groups (C-O-C stretch at ~1100 cm⁻¹).

Cross-validate results with reference spectra from authoritative databases (e.g., PubChem or NIST) to resolve ambiguities .

Advanced: How do conflicting data on 1,1-Diethoxydodecane’s stability under acidic conditions arise, and how can researchers reconcile them?

Answer:

Discrepancies in stability studies often stem from:

- Experimental Variability: Differences in acid strength (e.g., HCl vs. acetic acid) or water content in reaction media. Hydrolysis rates increase with protic solvents .

- Analytical Sensitivity: Low-resolution techniques may miss minor degradation products (e.g., dodecanal or ethanol).

Resolution Strategy: - Conduct controlled stability tests under standardized conditions (pH, temperature).

- Use tandem analytical methods (e.g., LC-MS/MS) to detect trace degradation products .

- Compare findings with peer-reviewed studies using similar protocols to identify systemic errors .

Advanced: What strategies are effective in designing experiments to study 1,1-Diethoxydodecane’s role as a solvent in specialized reactions (e.g., organometallic catalysis)?

Answer:

- Solvent Compatibility Screening: Test inertness with reactive species (e.g., Grignard reagents) via control experiments (e.g., NMR monitoring of solvent decomposition).

- Thermal Stability Analysis: Use differential scanning calorimetry (DSC) to identify decomposition thresholds under reaction conditions .

- Comparative Studies: Benchmark against traditional solvents (e.g., THF or DCM) to evaluate efficacy in stabilizing intermediates or modifying reaction kinetics .

Document solvent drying methods (e.g., molecular sieves) to ensure reproducibility .

Basic: What safety protocols are critical when handling 1,1-Diethoxydodecane in laboratory settings?

Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatilization control .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- First Aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Medical evaluation is advised for persistent symptoms .

Advanced: How can researchers investigate the environmental impact of 1,1-Diethoxydodecane in aquatic systems, considering its potential ecotoxicity?

Answer:

- Ecotoxicological Assays: Use Daphnia magna or algal growth inhibition tests to determine LC50/EC50 values. Compare results with regulatory thresholds (e.g., OECD guidelines) .

- Degradation Studies: Simulate natural conditions (UV exposure, microbial activity) to track hydrolysis/byproduct formation via GC-MS .

- Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or persistence, validating with empirical data .

Basic: What are the storage requirements for 1,1-Diethoxydodecane to ensure long-term stability?

Answer:

- Conditions: Store in amber glass under inert gas (N₂/Ar) at 2–8°C to minimize oxidation or moisture ingress .

- Stability Monitoring: Periodically analyze via NMR or GC to detect degradation. Discard if purity drops below 95% .

Advanced: How can conflicting spectroscopic data for 1,1-Diethoxydecane be resolved in collaborative studies?

Answer:

- Interlaboratory Calibration: Standardize instrumentation settings (e.g., NMR shimming, GC column type) across collaborators.

- Reference Material Exchange: Circulate a centrally synthesized batch for cross-validation.

- Data Sharing Platforms: Use repositories like Zenodo to publish raw spectra, enabling peer scrutiny of integration/assignment discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.